molecular formula C16H14N2O4 B2500637 6-(4-Ethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 953901-57-0

6-(4-Ethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2500637
CAS No.: 953901-57-0
M. Wt: 298.298
InChI Key: NJWCEIGQSZDNQH-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.298. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Derivatives for Anti-Inflammatory Activity : A series of derivatives, closely related to the structure of 6-(4-Ethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, was synthesized, exploring their potential anti-inflammatory activity. These derivatives were shown to significantly inhibit carrageenan-induced rat paw edema, with some derivatives being equipotent or more potent than reference drugs such as Indomethacin and Celecoxib, without causing ulcerogenic activity (Rabea, 2006).

Pharmacological and Biological Activity

  • Exploration of Non-Opiate Antinociceptive Agents : Modifications to the alkyl side chain length and amino or 4-aryl-1-piperazinyl substituents of certain derivatives related to the core structure of this compound were explored for their safety and analgesic efficacy, showing significant non-opiate antinociceptive properties (Viaud, 1995).

Chemical Modification and Drug Design

  • Design of Non-ulcerogenic Anti-inflammatory and Analgesic Agents : The modification of the carboxylic acid group of certain anti-inflammatory drugs to form derivatives, including those related to this compound, resulted in compounds with high analgesic and anti-inflammatory activity without causing gastric lesions. This indicates the potential of these compounds for further drug development and the importance of structural modifications in enhancing therapeutic efficacy (Berk, 2009).

Neuropharmacological Effects

  • Impact on Central Nervous System : Derivatives related to the core structure of this compound were studied for their in vivo pharmacological effects on the central nervous system. These studies revealed impacts on cognitive functions, social interactions, and locomotor activity, suggesting the potential modulation of central nervous system functions by these compounds (Hikichi, 2010).

Mechanism of Action

While the specific mechanism of action for your compound is not available, oxazolo[5,4-b]pyridine derivatives have been studied as inhibitors of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen .

Future Directions

The future directions in the research of oxazolo[5,4-b]pyridines and related compounds could involve the development of new synthetic methods, the exploration of their biological activities, and their potential applications in medicinal chemistry .

Properties

IUPAC Name

6-(4-ethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-3-21-11-6-4-10(5-7-11)13-8-12(16(19)20)14-9(2)18-22-15(14)17-13/h4-8H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWCEIGQSZDNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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